molecular formula C26H22ClN3O3S B2992438 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894555-85-2

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide

Cat. No.: B2992438
CAS No.: 894555-85-2
M. Wt: 491.99
InChI Key: BNOKFYNGEYLSDO-UHFFFAOYSA-N
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Description

This compound features a spiro[indoline-3,2'-thiazolidine] core fused with a 3-chlorophenyl substituent at the 3'-position and an N-phenethylacetamide side chain. The N-phenethyl moiety may influence pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c27-19-9-6-10-20(15-19)30-24(32)17-34-26(30)21-11-4-5-12-22(21)29(25(26)33)16-23(31)28-14-13-18-7-2-1-3-8-18/h1-12,15H,13-14,16-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOKFYNGEYLSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through the cyclization of an appropriate aniline derivative.

    Formation of the Thiazolidine Moiety: The thiazolidine ring is often formed by the reaction of a thiourea derivative with a haloketone.

    Spirocyclization: The indoline and thiazolidine moieties are then combined through a spirocyclization reaction, often facilitated by a base such as sodium hydride.

    Final Acylation: The final step involves the acylation of the spirocyclic intermediate with phenethylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a bioactive molecule with various pharmacological effects.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions such as cancer, inflammation, and microbial infections.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (R1, R2) Core Structure Biological Activity Reference CAS/Evidence
Target Compound R1: 3-Cl-C6H4; R2: N-Phenethyl Spiro[indoline-3,2'-thiazolidine] Not reported
2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[...]-N-(2-fluorophenyl)acetamide R1: 3,4-F2-C6H3; R2: N-(2-F-C6H4) Spiro[indoline-3,2'-thiazolidine] Not reported 894563-60-1
2-(3'-(3,4-Dimethylphenyl)-2,4'-dioxospiro[...]-N-(m-tolyl)acetamide R1: 3,4-Me2-C6H3; R2: N-(m-tolyl) Spiro[indoline-3,2'-thiazolidine] Not reported 894557-90-5
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide R1: Benzothiazole; R2: Acetamide Spiro[indoline-3,2'-thiazolidine] Anti-inflammatory, antibacterial
Key Observations:
  • Halogen vs. Alkyl Substituents : The 3-chlorophenyl group (target compound) may enhance electron-withdrawing effects and membrane permeability compared to dimethyl () or difluoro () substituents. Chlorine’s larger atomic radius could improve hydrophobic interactions in binding pockets .
  • N-Substituent Diversity: The N-phenethyl group in the target compound differs from N-aryl (e.g., 2-fluorophenyl in ) or heterocyclic acetamides (e.g., benzothiazole in ). Phenethyl groups are known to enhance blood-brain barrier penetration in neuroactive compounds .

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Properties of Selected Analogues
Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Topological Polar Surface Area (Ų)
Target Compound ~477.9 ~3.5 3 ~95
(Difluorophenyl) 483.5 ~3.8 3 ~95
(Dimethylphenyl) 471.6 ~3.2 3 ~95
  • Lipophilicity : The 3-chlorophenyl group increases logP compared to dimethylphenyl () but reduces it slightly relative to difluorophenyl (), balancing solubility and permeability.
  • Polar Surface Area : Uniformly high (~95 Ų) across analogues, suggesting moderate oral bioavailability .

Biological Activity

The compound 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is a complex organic molecule belonging to the class of thiazolidin derivatives. Its unique structural features, including a spirocyclic arrangement, suggest potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22ClN3O3S
  • Molecular Weight : 455.96 g/mol
  • CAS Number : 894555-85-2

The compound's structure includes a chlorophenyl group and a spiro[indoline-3,2'-thiazolidin] moiety, which are known to influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin derivatives, including this specific compound. The following data summarizes its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)29.3Apoptosis induction
HCT116 (Colon)18.8Cell cycle arrest
K562 (Leukemia)4.23Src inhibition

Case Studies

  • Study on MCF7 and HCT116 Cells : In vitro experiments demonstrated that the compound exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Mechanistic Insights : The compound's mechanism appears to involve apoptosis induction and cell cycle arrest rather than traditional pathways like tubulin polymerization . This highlights its potential as a novel anticancer agent with distinct action modes.

Other Biological Activities

Beyond anticancer effects, thiazolidin derivatives have shown promise in various biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against bacteria and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Preliminary studies indicate that compounds within this class may modulate inflammatory pathways, potentially useful in chronic inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the thiazolidine core.
  • Introduction of the chlorophenyl substituent.
  • Acetylation to yield the final product.

Understanding the structure-activity relationship is crucial for optimizing its pharmacological profile. Variations in substituents can significantly affect biological activity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide?

  • Methodological Answer : Optimize reaction conditions by adjusting molar ratios of intermediates (e.g., indoline and thiazolidinone precursors), solvent systems (e.g., DMSO/water mixtures for recrystallization), and catalysts (e.g., POCl₃ for cyclization). Monitor reaction progress via HPLC or TLC. For example, refluxing in POCl₃ at 90°C for 3 hours under inert conditions can enhance spiro-ring formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity.

Q. How can structural characterization of this compound be performed to confirm its spiro-indoline-thiazolidinone core?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography for definitive spatial arrangement of the spiro center and chlorophenyl substituent .
  • NMR spectroscopy (¹H/¹³C) to verify chemical shifts for the indoline NH (~δ 10.5 ppm) and thiazolidinone carbonyl groups (~δ 170 ppm).
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₆H₂₂ClN₃O₃S).

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the thiazolidinone moiety’s role in binding catalytic sites. Use fluorescence-based or colorimetric readouts (e.g., ATP depletion assays for kinases). For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer : Apply a tiered approach:

  • Physicochemical profiling : Measure logP (octanol/water partition coefficient) and pKa via shake-flask or potentiometric methods.
  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
  • In silico modeling : Use tools like GastroPlus® to predict absorption and reconcile discrepancies between experimental and computational data .

Q. What experimental designs are recommended for studying its environmental fate and degradation products?

  • Methodological Answer : Conduct microcosm studies under controlled conditions (pH, temperature, microbial activity) to track degradation pathways. Use LC-MS/MS to identify metabolites (e.g., hydrolyzed thiazolidinone or dechlorinated intermediates). Reference OECD guidelines for hydrolysis and photolysis studies .

Q. How can in vivo efficacy and toxicity be evaluated systematically?

  • Methodological Answer :

  • Animal models : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic studies (IV/PO dosing). Monitor plasma concentrations via LC-MS.
  • Toxicity endpoints : Assess hepatic/renal function (ALT, creatinine) and histopathology.
  • Dose optimization : Apply a factorial design to balance efficacy (e.g., tumor regression) and toxicity .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to map interactions with target proteins (e.g., HDAC or COX-2).
  • QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and H-bond acceptors. Validate with leave-one-out cross-validation .

Data Analysis and Validation

Q. How should researchers address inconsistencies in biological activity across different studies?

  • Methodological Answer :

  • Meta-analysis : Compile data from multiple sources, adjusting for variables (e.g., cell line heterogeneity, assay protocols).
  • Orthogonal validation : Confirm activity via independent assays (e.g., SPR for binding affinity if initial data relied on enzymatic activity).
  • Batch-effect correction : Normalize data using Z-score or ComBat to minimize inter-lab variability .

Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism®.
  • ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences).
  • Bootstrap resampling : Estimate confidence intervals for IC₅₀/EC₅₀ values .

Methodological Resources

  • Synthesis protocols : Refer to POCl₃-mediated cyclization .
  • Environmental studies : Follow OECD guidelines for degradation experiments .
  • Computational tools : Utilize PubChem for physicochemical data validation .

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